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Compound of Interest

Compound Name: Adenosine, 2-methoxy-

CAS No.: 24723-77-1

Cat. No.: B1682177 Get Quote

Executive Summary: The "Probe" vs. The "Scaffold"
For researchers investigating Adenosine Receptor (AR) signaling, the choice between 2-

methoxyadenosine (Spongosine) and CGS-21680 represents a fundamental decision between

metabolic stability and subtype selectivity.

CGS-21680 is the industry "Gold Standard" for A2A receptor activation. It is a highly potent,

selective agonist designed to discriminate A2A from A1 receptors via steric exclusion.

2-Methoxyadenosine is a naturally occurring weak agonist. While it possesses resistance to

Adenosine Deaminase (ADA), it lacks the structural bulk required to exclude it from the A1

receptor, resulting in a "pan-agonist" profile with micromolar affinity.

Bottom Line: Use CGS-21680 for mapping A2A-specific pathways (e.g., dopamine modulation,

inflammation). Use 2-methoxyadenosine only when studying metabolic stability or non-selective

purinergic modulation where high-affinity binding is not required.

Molecular & Pharmacological Profiles[1][2][3][4]
CGS-21680: The Selective Tool

Chemical Identity: 2-[p-(2-carboxyethyl)phenylethylamino]-5'-N-ethylcarboxamidoadenosine.

[1]
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Mechanism of Selectivity: The A2A receptor possesses a "C2-domain" binding pocket that is

sufficiently large to accommodate bulky substituents. CGS-21680 features a massive (2-

carboxyethyl)phenylethylamino group at the C2 position. This group fits into the A2A

vestibule but sterically clashes with the smaller binding pocket of the A1 receptor, preventing

binding.

Primary Application: Selective activation of Gs-coupled A2A pathways without confounding

Gi (A1) effects.

2-Methoxyadenosine (Spongosine): The Stable Analog
Chemical Identity: 2-methoxy-9-β-D-ribofuranosyl-9H-purine-6-amine.

Mechanism of Action: The methoxy group at the C2 position is small. Unlike the bulky group

in CGS-21680, the methoxy group does not create enough steric hindrance to prevent

binding to the A1 receptor. Consequently, it retains affinity for both A1 and A2A.

Key Advantage: The C2-methoxy substitution renders the molecule resistant to Adenosine

Deaminase (ADA), extending its half-life compared to native adenosine.

Quantitative Selectivity Data
The following table synthesizes binding affinity (

) and functional potency (

) data. Note the orders-of-magnitude difference in selectivity.
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Feature
CGS-21680 (Selective
Agonist)

2-Methoxyadenosine (Non-
Selective)

A2A Affinity (

)
15 – 30 nM (High Affinity) ~1,200 nM (Low Affinity)

A1 Affinity (

)
> 2,000 nM ~3,400 nM

Selectivity Ratio (A1/A2A) > 100-fold (A2A selective) ~3-fold (Non-selective)

A3 Affinity Low (> 1,000 nM) Low / Inactive

Functional Effect
Potent cAMP accumulation

(Gs)

Weak cAMP modulation

(Mixed Gs/Gi)

Metabolic Stability High (ADA Resistant) High (ADA Resistant)

Critical Insight: CGS-21680 is often cited as having a

of ~27 nM at A2A. However, at high concentrations (>10 µM), it can lose selectivity

and occupy A1 sites. Always titrate carefully.

Mechanistic Visualization
Signaling Pathway Activation
The diagram below illustrates the divergent signaling outcomes. CGS-21680 cleanly isolates

the Gs pathway, whereas 2-methoxyadenosine creates "signaling noise" by engaging both Gs

and Gi.
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Figure 1: Differential signaling activation. CGS-21680 selectively drives cAMP accumulation,

while 2-methoxyadenosine triggers competing signals.

Validated Experimental Protocols
To experimentally confirm the selectivity profile in your specific tissue or cell line, use the

following self-validating protocols.

Protocol A: Competitive Radioligand Binding (Selectivity
Validation)
This assay determines if your ligand displaces a known selective radioligand.

Membrane Preparation:

Harvest HEK293 cells stably expressing human A2A or A1 receptors.

Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 x g for 20

min.

Resuspend pellet; treat with Adenosine Deaminase (ADA) (2 U/mL) for 30 min at 37°C to

remove endogenous adenosine (Critical step for 2-methoxyadenosine accuracy).

Incubation:
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A2A Condition: Incubate membranes with 0.5 nM [³H]CGS-21680.

A1 Condition: Incubate membranes with 1.0 nM [³H]DPCPX (Selective A1 antagonist).

Add increasing concentrations of competitor (2-methoxyadenosine or CGS-21680 cold)

from

to

M.

Termination:

Incubate for 90 min at 25°C.

Rapid filtration through Whatman GF/B filters using a Brandel harvester.

Analysis:

Plot displacement curves.

Success Criteria: CGS-21680 should displace [³H]CGS-21680 at nanomolar

concentrations but fail to displace [³H]DPCPX until >10 µM. 2-Methoxyadenosine should

show partial displacement in both assays at micromolar levels.

Protocol B: Functional cAMP Accumulation (Glosensor
Assay)
This assay measures the functional consequence of binding (Agonism).

Transfection: Transfect CHO cells with the pGloSensor™-22F cAMP plasmid and human

A2A receptor.

Equilibration: Seed cells in white 96-well plates. Equilibrate in CO2-independent medium

containing 2% GloSensor™ reagent for 2 hours.

Agonist Challenge:

Treat cells with CGS-21680 (100 nM).
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Treat cells with 2-methoxyadenosine (100 µM).

Detection: Measure luminescence (RLU) in real-time for 30 minutes.

Control: Pre-treat a subset of wells with ZM-241385 (A2A antagonist, 1 µM).

Interpretation: If ZM-241385 completely blocks the signal, the effect is A2A mediated. If 2-

methoxyadenosine signal persists or is complex, it implies off-target or A2B activity (at

high concentrations).

Decision Matrix Workflow
Use this logic flow to select the correct compound for your study.

Start: Define Experimental Goal

Is A2A Selectivity Critical?

Are you studying metabolic
resistance specifically?

No / Not Primary

USE CGS-21680
(Standard Agonist)

Yes (e.g., Dopamine interaction)

No (Default to high affinity)

USE 2-Methoxyadenosine
(Metabolic Probe)

Yes (ADA resistance study)

Click to download full resolution via product page

Figure 2: Selection logic for adenosine receptor agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comparative Guide: Receptor Selectivity Profile of 2-
Methoxyadenosine vs. CGS-21680]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682177#receptor-selectivity-profile-of-2-
methoxyadenosine-vs-cgs-21680]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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